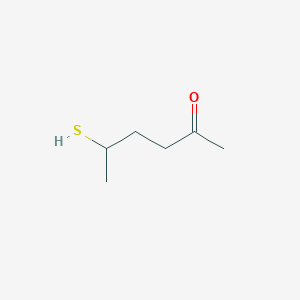
5-Sulfanylhexan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Sulfanylhexan-2-one, also known as 5-Mercaptohexan-2-one, is a sulfur-containing organic compound with the chemical formula C6H12OS. It is a colorless to pale yellow liquid with a strong odor and is commonly used in the food and fragrance industries as a flavoring agent and aroma compound. In recent years, 5-Sulfanylhexan-2-one has gained attention for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 5-Sulfanylhexan-2-one in cancer cells is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and division. It may also activate certain signaling pathways that lead to apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
Aside from its anti-cancer properties, 5-Sulfanylhexan-2-one has also been shown to have other biochemical and physiological effects. It has been found to have antioxidant properties, which can help protect cells from oxidative damage. It may also have anti-inflammatory properties, which can help reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-Sulfanylhexan-2-one in lab experiments is that it is relatively easy to synthesize and is readily available. It is also relatively stable and can be stored for long periods of time. However, one limitation is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 5-Sulfanylhexan-2-one. One area of interest is in developing new cancer treatments based on its anti-cancer properties. Another area is in exploring its antioxidant and anti-inflammatory properties and their potential applications in treating other diseases. Additionally, more research is needed to fully understand the mechanism of action of 5-Sulfanylhexan-2-one in cancer cells and to identify any potential side effects or toxicity issues.
Synthesemethoden
There are several methods for synthesizing 5-Sulfanylhexan-2-one, including the reaction of 5-bromohexan-2-one with sodium hydrosulfide, the reaction of 5-chlorohexan-2-one with potassium thioacetate, and the reaction of 5-hydroxyhexan-2-one with hydrogen sulfide. The most commonly used method involves the reaction of 5-chlorohexan-2-one with sodium hydrosulfide in the presence of a base such as sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
One of the most promising applications of 5-Sulfanylhexan-2-one is in the field of cancer research. Studies have shown that it has anti-cancer properties and can inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. It does this by inducing apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
CAS-Nummer |
156386-62-8 |
|---|---|
Produktname |
5-Sulfanylhexan-2-one |
Molekularformel |
C6H12OS |
Molekulargewicht |
132.23 g/mol |
IUPAC-Name |
5-sulfanylhexan-2-one |
InChI |
InChI=1S/C6H12OS/c1-5(7)3-4-6(2)8/h6,8H,3-4H2,1-2H3 |
InChI-Schlüssel |
GFUOWPYWXSTOFZ-UHFFFAOYSA-N |
SMILES |
CC(CCC(=O)C)S |
Kanonische SMILES |
CC(CCC(=O)C)S |
Synonyme |
2-Hexanone, 5-mercapto- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



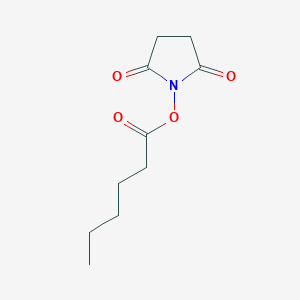
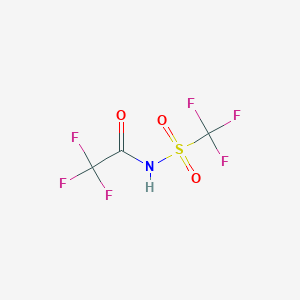
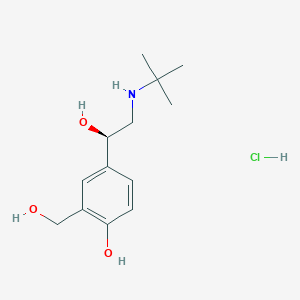
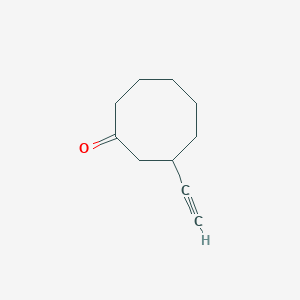
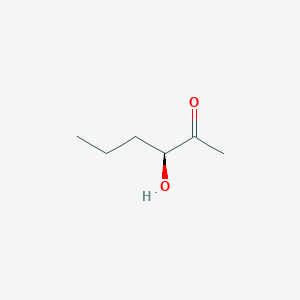
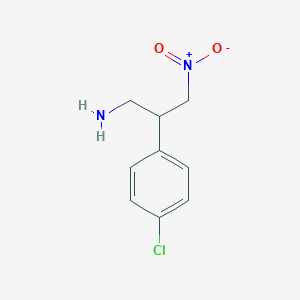
![Tert-butyl (3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4,4-dimethoxybutanoate](/img/structure/B134301.png)
![2-[2-[(3S)-3-[3-[(1E)-2-(7-Chloroquinolin-2-YL)ethenyl]phenyl]-3-chloropropyl]phenyl]-2-propanol](/img/structure/B134312.png)
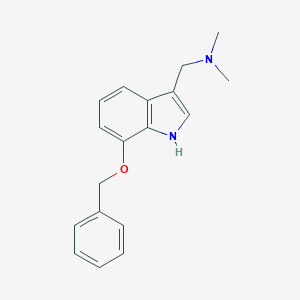
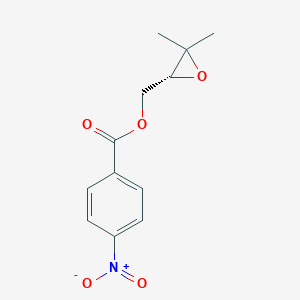
![[3-chloro-2-[(Z)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B134323.png)
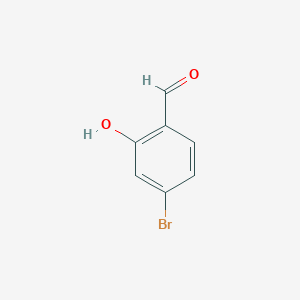
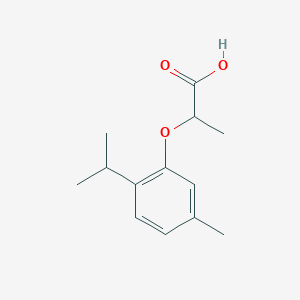
![2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide](/img/structure/B134326.png)